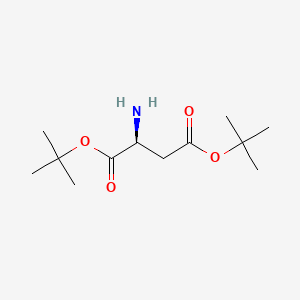

ditert-butyl (2S)-2-aminobutanedioate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ditert-butyl (2S)-2-aminobutanedioate is a useful research compound. Its molecular formula is C12H23NO4 and its molecular weight is 245.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

Ditert-butyl (2S)-2-aminobutanedioate is widely utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo diverse chemical reactions allows for the creation of pharmaceuticals and agrochemicals. For instance, it serves as a precursor in the synthesis of Sparfosic acid, an antineoplastic agent, through a two-step reaction involving condensation with diethylphosphonoacetic acid followed by deprotection with bromotrimethylsilane .

Reactivity and Reaction Types

The compound can participate in several types of reactions:

- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction : Reduction reactions can yield primary or secondary amines.

- Substitution : The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Biological Research

Study of Enzyme Mechanisms

In biological research, this compound is employed to study enzyme mechanisms and protein-ligand interactions. Its structural properties allow researchers to investigate how enzymes interact with substrates and inhibitors, providing insights into biochemical pathways .

Potential Therapeutic Applications

The compound's role as a precursor for drug synthesis highlights its potential therapeutic applications. It may influence anabolic hormone secretion and improve physical performance during exercise, suggesting possible ergogenic effects. Furthermore, its derivatives are being explored for their potential in treating metabolic disorders .

Industrial Applications

Production of Specialty Chemicals

In the chemical industry, this compound is used in producing specialty chemicals and materials. Its stability and reactivity make it suitable for creating high-value compounds used in various applications, including coatings, adhesives, and plastics .

Case Study 1: Synthesis of Sparfosic Acid

In a study focused on the efficient synthesis of Sparfosic acid, this compound was identified as a crucial starting material. The reaction involved a condensation step followed by a deprotection process that highlighted the compound's utility in accessing complex pharmaceutical agents .

Case Study 2: Enzyme Interaction Studies

Research investigating the interaction between this compound and various enzymes demonstrated its effectiveness as a substrate analog. This study provided insights into enzyme specificity and catalytic mechanisms, emphasizing the importance of this compound in biochemical research .

化学反应分析

Hydrolysis Reactions

Hydrolysis of ditert-butyl (2S)-2-aminobutanedioate is a critical step for selective deprotection of ester groups. Studies demonstrate pH-dependent selectivity in aqueous conditions:

Table 1: Hydrolysis Selectivity Under Varying Conditions

| Buffer | pH | Temp (°C) | Time (h) | γ-Monoester Yield (%) | Diacid Yield (%) | Source |

|---|---|---|---|---|---|---|

| Sodium acetate | 5.0 | 50 | 25 | 63.08 | 3.41 | |

| Sodium citrate | 5.5 | 50 | 43 | 37.38 | 261.67 | |

| None (aqueous) | 5.0 | 50 | 46 | <5 | >90 |

Key findings:

-

Acetate buffer promotes selective γ-ester hydrolysis, yielding γ-monoester as the major product (83.47% with 2× sodium acetate) .

-

Unbuffered conditions favor complete hydrolysis to glutamic acid (diacid) .

Mechanistic insight:

The tert-butyl group’s steric bulk directs nucleophilic attack to the less hindered γ-ester, while acetate ions stabilize intermediates via ion pairing .

Amide Bond Formation

The free amino group enables coupling reactions for peptide synthesis:

Protocol from Source :

-

Activation : React (2S)-2-aminobutanedioate with benzyloxycarbonyl (Cbz) chloride in the presence of BF₃·Et₂O.

-

Esterification : Add tert-butyl acetate to form the protected diester.

-

Deprotection : Hydrogenolysis removes the Cbz group, yielding the free amine for subsequent coupling .

Example Reaction :

(2S)-2-aminobutanedioate+Cbz-ClBF3⋅Et2OCbz-protected diesterH2/PdFree amine intermediate

Yield: 47% after chromatography .

tert-Butoxycarbonyl (Boc) Protection:

-

Reagents : Di-tert-butyl dicarbonate (Boc₂O) in basic conditions.

-

Application : Protects the amino group during multi-step syntheses, enabling selective carboxylate modifications.

Deprotection:

-

Acidic Hydrolysis : Concentrated HCl in dioxane removes Boc groups.

-

Selectivity : tert-butyl esters remain intact under mild acidic conditions (pH 5.0) .

Enzymatic and Non-Enzymatic Transformations

While enzymatic hydrolysis is common for amino acid esters, non-enzymatic methods using sodium acetate achieve comparable selectivity (Table 1) . This avoids enzyme costs and stability issues.

Stability and Side Reactions

属性

CAS 编号 |

13795-73-8 |

|---|---|

分子式 |

C12H23NO4 |

分子量 |

245.32 g/mol |

IUPAC 名称 |

ditert-butyl (2S)-2-aminobutanedioate |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h8H,7,13H2,1-6H3/t8-/m0/s1 |

InChI 键 |

FNCGNFXGKHSMKJ-QMMMGPOBSA-N |

SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N |

手性 SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)N |

规范 SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N |

序列 |

X |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。